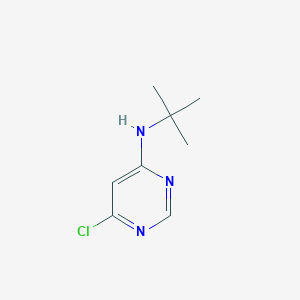

N-(tert-Butyl)-6-chloropyrimidin-4-amine

CAS No.: 945896-38-8

Cat. No.: VC2088429

Molecular Formula: C8H12ClN3

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945896-38-8 |

|---|---|

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | N-tert-butyl-6-chloropyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) |

| Standard InChI Key | YWCAYWDYSOKSJG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC1=CC(=NC=N1)Cl |

| Canonical SMILES | CC(C)(C)NC1=CC(=NC=N1)Cl |

Introduction

Chemical Structure and Basic Properties

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C8H12ClN3 | |

| Molecular Weight | 185.65 g/mol | |

| CAS Number | 945896-38-8 | |

| Appearance | Solid, Yellow | |

| Storage Temperature | 2-8°C | |

| Hazard Code | Xi (Irritant) | |

| HS Code | 2933599590 |

Physical and Chemical Properties

N-(tert-Butyl)-6-chloropyrimidin-4-amine possesses several notable physical and chemical properties that are relevant to its handling, storage, and application in synthesis. The compound exists as a yellow solid at room temperature . Based on predictive models, it has an estimated boiling point of 299.3±20.0°C and a calculated density of approximately 1.183±0.06 g/cm3 . These predicted values are useful for understanding the compound's behavior in various experimental conditions, though it should be noted that experimentally determined values may differ.

The compound has a predicted pKa value of 2.56±0.10, indicating its potential behavior in acidic and basic environments . This relatively low pKa suggests that the compound could be protonated under moderately acidic conditions, which might affect its solubility and reactivity in different pH environments. For optimal storage stability, it is recommended to keep this compound under refrigeration at temperatures between 2-8°C .

Table 2: Physical and Chemical Properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine

Synthetic Methodology

The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is well-documented in the literature, with the primary route involving the reaction between 4,6-dichloropyrimidine and tert-butylamine . This synthetic pathway represents a selective nucleophilic aromatic substitution at the more reactive 4-position of the dichloropyrimidine, leaving the chlorine at the 6-position intact for potential further functionalization.

The reaction is typically conducted in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) serving as a base in isopropyl alcohol (i-PrOH) as the solvent. The reaction mixture is heated at approximately 90°C for a duration of 12 hours to achieve completion . Following this reaction period, the product is isolated through solvent evaporation and purified using column chromatography with a petroleum ether/ethyl acetate (10:1) mixture as the eluent. This synthetic approach yields N-(tert-Butyl)-6-chloropyrimidin-4-amine with an excellent yield of approximately 90% .

Reaction Scheme:

4,6-Dichloropyrimidine + tert-Butylamine → N-(tert-Butyl)-6-chloropyrimidin-4-amine

(90% yield)

Table 3: Synthesis Conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine

Spectroscopic Characterization

Spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy, provides valuable structural confirmation of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The 1H NMR spectrum, recorded in CDCl3 at 200 MHz, shows characteristic signals that confirm the proposed structure of the compound . The spectrum displays a singlet at δ 1.43 ppm integrating for 9 protons, corresponding to the tert-butyl group. A broad singlet appears between δ 4.93-5.19 ppm, which is attributable to the NH proton of the secondary amine. Additionally, two singlets at δ 7.26 ppm and δ 8.31 ppm represent the two aromatic protons on the pyrimidine ring .

The 13C NMR spectrum, recorded in CDCl3 at 50 MHz, further confirms the structure with signals at δ 28.9 ppm (quaternary, tert-butyl methyl carbons), δ 51.8 ppm (singlet, quaternary carbon of tert-butyl), δ 103.6 ppm (doublet, aromatic CH), δ 158.2 ppm (doublet, aromatic CH), and δ 158.9 and δ 162.6 ppm (singlets, quaternary aromatic carbons) . These spectroscopic data collectively provide a definitive confirmation of the compound's structure.

Table 4: NMR Spectroscopic Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine

Applications and Significance

N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as an important pharmaceutical intermediate in the synthesis of various bioactive compounds . The strategic importance of this compound lies in its bifunctional nature: while the tert-butylamino group at the 4-position provides a point of structural diversity, the chlorine atom at the 6-position offers an excellent site for further functionalization through nucleophilic substitution reactions. This characteristic makes it a valuable building block in medicinal chemistry and drug development.

One documented application of N-(tert-Butyl)-6-chloropyrimidin-4-amine is in the synthesis of 4-tert-Butyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamine derivatives . In this synthetic pathway, the compound undergoes further substitution at the 6-position with 4-methoxyphenylamine to yield the corresponding disubstituted pyrimidine derivative. Such diaminopyrimidine derivatives have been explored for their potential biological activities, including as kinase inhibitors and in other therapeutic applications.

The compound's commercial availability from several chemical suppliers, often with high purity specifications (≥95%), indicates its practical utility in both research and industrial applications . Its role as a medicinal chemistry building block makes it particularly valuable in drug discovery programs and the development of structure-activity relationships for novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume